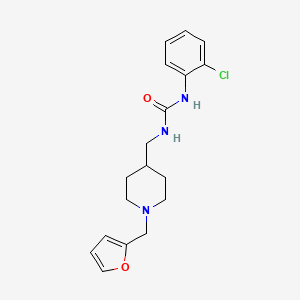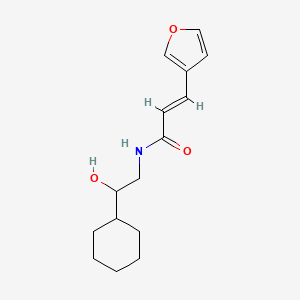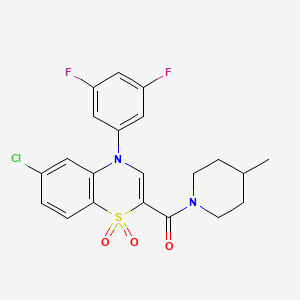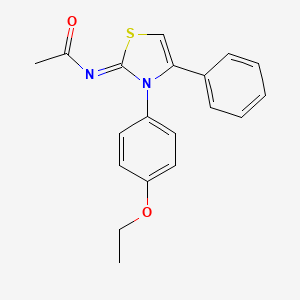![molecular formula C11H12N2O2S B2964564 2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid CAS No. 790270-73-4](/img/structure/B2964564.png)
2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid is a compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
The reaction conditions often include solvents such as ethanol or methanol and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial, antiviral, and anticancer effects .
Comparaison Avec Des Composés Similaires
2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-2-yl)acetic acid: Similar structure but lacks the thiol group, which may affect its biological activity.
2-(1H-benzimidazol-2-yl)ethanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
2-(1H-benzimidazol-2-yl)ethylamine: Contains an amine group, which can participate in different types of chemical reactions compared to the thiol group.
These comparisons highlight the unique features of this compound, particularly its thiol group, which contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(16-6-10(14)15)11-12-8-4-2-3-5-9(8)13-11/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZXSCCVUYPMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2964485.png)

![N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2964487.png)


![Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate](/img/structure/B2964491.png)


![4-(dibutylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2964497.png)
![5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2964498.png)

